molecular formula C36H45NO15 B11828576 Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn

Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn

Cat. No.: B11828576
M. Wt: 731.7 g/mol
InChI Key: VGBWYAPUIAFWOX-DUIKOQBXSA-N
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Description

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is a complex carbohydrate derivative. This compound is notable for its role in biomedical research, particularly in the study of glycosidic substrates and their applications in pharmaceutical developments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves multiple steps. Typically, the process begins with the protection of hydroxyl groups followed by glycosylation reactions. The acetylation of hydroxyl groups is achieved using acetic anhydride in the presence of a catalyst like pyridine. Benzyl groups are introduced to protect specific hydroxyl groups, which are later removed under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like sodium periodate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve nucleophiles such as sodium azide or thiols

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, sodium periodate, hydrogen gas, and palladium catalysts. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

    Chemistry: As a glycosidic substrate, it is used to study carbohydrate chemistry and enzymatic reactions.

    Biology: It plays a role in the study of cell surface carbohydrates and their interactions with proteins.

    Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting glycosylation pathways.

    Industry: It is used in the synthesis of complex carbohydrates and glycoproteins for various industrial applications

Mechanism of Action

The mechanism of action of 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside involves its interaction with specific enzymes and proteins. The compound acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to target molecules. This process is crucial in the biosynthesis of glycoproteins and glycolipids, which play essential roles in cell signaling and recognition .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2-deoxy-b-D-galactopyranoside
  • 2-Acetamido-4-O-(2-acetamido-2-deoxy-a-D-glucopyranosyl)-2-deoxy-D-galactopyranose
  • Methyl 2-acetamido-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside

Uniqueness

What sets 2-Acetamido-4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-1,6-di-O-benzyl-2-deoxy-a-D-glucopyranoside apart is its specific structure, which allows for unique interactions with glycosyltransferases. This makes it particularly valuable in the study of glycosylation processes and the development of glycosylation inhibitors.

Properties

Molecular Formula

C36H45NO15

Molecular Weight

731.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27-,28+,29-,30-,31-,32-,33-,34+,35+,36-/m0/s1

InChI Key

VGBWYAPUIAFWOX-DUIKOQBXSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](O[C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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